Benzyl(4-isopropylcyclohexyl)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H25N |
|---|---|
Molecular Weight |
231.38 g/mol |
IUPAC Name |
N-benzyl-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C16H25N/c1-13(2)15-8-10-16(11-9-15)17-12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3 |
InChI Key |
BFXFKFOZFSOCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Benzyl 4 Isopropylcyclohexyl Amine and Its Analogues
Direct Synthetic Routes to Substituted Benzylcyclohexylamines
Direct methods for the synthesis of benzylcyclohexylamines typically involve the formation of the crucial carbon-nitrogen bond in a single key step from readily available starting materials.
Reductive Amination Approaches Utilizing Cyclohexyl Ketones and Benzyl (B1604629) Amines
Reductive amination is a widely employed and efficient method for the synthesis of secondary amines. This reaction involves the initial condensation of a ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the desired amine. For the synthesis of Benzyl(4-isopropylcyclohexyl)amine, this involves the reaction of 4-isopropylcyclohexanone (B42220) with benzylamine (B48309). researchgate.net
The process begins with the nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon of 4-isopropylcyclohexanone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a Schiff base or imine. The subsequent reduction of this imine yields the final product, this compound.
A variety of reducing agents can be employed for this transformation, each with its own advantages. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation is another effective method, often utilizing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com For example, the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, an analogue, is achieved by reacting p-methoxyphenylacetone with benzylamine under Pt/C catalysis. google.com Palladium N-heterocyclic carbene (Pd-NHC) complexes have also emerged as highly effective catalysts for amination reactions, noted for their stability and efficiency. researchgate.net
| Ketone | Amine | Catalyst/Reducing Agent | Solvent | Conditions | Reference |
| 4-Isopropylcyclohexanone | Benzylamine | Not specified | Not specified | Not specified | |
| p-Methoxyphenylacetone | Benzylamine | 5% Pt/C | Methanol (B129727), Ethanol (B145695), or THF | Normal pressure, 0-60°C | google.com |
| Cyclohexanone | Benzylamine | Pd-NHC complexes | Not specified | Not specified | researchgate.net |
Alkylation Reactions Involving Benzyl Halides and Cyclohexylamines
The direct N-alkylation of a primary amine with a halide is a fundamental method for forming secondary amines. In this approach, this compound can be synthesized by reacting 4-isopropylcyclohexylamine with a benzyl halide, such as benzyl bromide or benzyl chloride. researchgate.netnih.gov
This reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the cyclohexylamine (B46788) attacks the benzylic carbon of the benzyl halide, displacing the halide ion. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. A potential drawback of this method is the possibility of over-alkylation, leading to the formation of a tertiary amine (dithis compound) and even a quaternary ammonium (B1175870) salt. Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to minimize these side reactions. For instance, some syntheses utilize N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base in a solvent like dimethylsulfoxide (DMSO) at elevated temperatures. nih.gov
| Amine | Halide | Base | Solvent | Conditions | Reference |
| 4-Isopropylcyclohexylamine | Benzyl bromide | K₂CO₃ | Ethanol | Ultrasound, room temp. | researchgate.net |
| 4-(Benzyloxy)benzylamines | 2-Alkyl-4-chloroquinolines | DIPEA | DMSO | 150°C, 20h | nih.gov |
| 2-Amino-7-(4-methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine | Benzyl bromide | Not specified | Not specified | Non-selective alkylation | researchgate.net |
Transformations from Precursors
More intricate synthetic routes involve the initial construction of a precursor molecule, which is then transformed into the target amine derivative.
Decarboxylative coupling reactions represent a modern and powerful strategy for the formation of C-N bonds. acs.org These methods typically start with carboxylic acids, which are abundant and stable. acs.org A general approach for synthesizing amines involves the decarboxylation of alkanoyloxycarbamates, which can be prepared from alkyl carboxylic acids and hydroxylamine. acs.org This method provides an efficient pathway to primary and secondary alkylamines under mild, base-mediated conditions, avoiding the use of metal catalysts. acs.org
Another strategy involves the Curtius or Hofmann rearrangement. In the Curtius rearrangement, a carboxylic acid is first converted to an acyl azide (B81097). Upon heating, the acyl azide rearranges with the loss of nitrogen gas to form an isocyanate, which can then be hydrolyzed to yield the primary amine with one fewer carbon atom. libretexts.org While this typically yields primary amines, subsequent alkylation could lead to the desired secondary amine. The Hofmann rearrangement of a primary amide achieves a similar transformation. libretexts.org
| Starting Material | Key Intermediate | Product Type | Key Features | Reference |
| Alkanoyloxycarbamates | - | Primary and secondary alkylamines | Base-mediated, metal-free | acs.org |
| Carboxylic Acids | Acyl azide | Primary amines (via isocyanate) | Curtius Rearrangement | libretexts.org |
| Primary Amides | Isocyanate | Primary amines | Hofmann Rearrangement | libretexts.org |
Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are exceptionally powerful for constructing six-membered rings with a high degree of stereocontrol. pageplace.de This strategy can be employed to build the substituted cyclohexyl core of the target molecule. The reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) derivative. pageplace.de
A recent development involves the photoredox-catalyzed intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinyl ketones. rsc.orgnih.gov This method allows for the synthesis of highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity under mild conditions. rsc.orgnih.gov Although this specific example leads to benzocyclohexylamines, the underlying principle of using cycloaddition to construct the cyclohexylamine framework is a key strategy. The choice of diene and dienophile determines the substitution pattern on the resulting ring. Subsequent modifications, such as reduction of any remaining double bonds and functional group interconversions, would be necessary to arrive at a molecule like this compound.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features | Reference |
| [4+2] Cycloaddition | Benzocyclobutylamines, α-substituted vinylketones | Photoredox catalysis, visible light | Functionalized cyclohexylamine derivatives | Excellent diastereoselectivity, mild conditions | rsc.orgnih.gov |
| Diels-Alder | Conjugated diene, dienophile | Thermal or Lewis acid catalysis | Cyclohexene derivatives | High stereocontrol, versatile | pageplace.de |
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. In the synthesis of this compound and its analogues, various catalytic systems are employed.
As mentioned in the reductive amination section (2.1.1), transition metal catalysts are crucial. Platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are classic choices for the catalytic hydrogenation of the intermediate imine. google.com These heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture. More recently, homogeneous catalysts like palladium N-heterocyclic carbene (Pd-NHC) complexes have gained attention for amination reactions due to their high efficiency and stability. researchgate.net
In the realm of cycloaddition reactions (2.1.3.2), photoredox catalysis has enabled novel transformations under visible light irradiation. rsc.orgnih.gov This approach allows for the generation of radical intermediates that can participate in cycloadditions that are not feasible under thermal conditions, leading to complex molecular architectures with high selectivity. rsc.orgnih.gov Cooperative catalysis, combining a photoredox catalyst with a chiral acid, has even been explored to achieve asymmetric synthesis. rsc.orgnih.gov
| Synthetic Approach | Catalyst | Role of Catalyst | Advantages | Reference |
| Reductive Amination | 5% Pt/C | Hydrogenation of imine | Standard, effective | google.com |
| Reductive Amination | Pd-NHC complexes | C-N bond formation | High efficiency, stability, broad scope | researchgate.net |
| [4+2] Cycloaddition | Photoredox catalyst (e.g., Iridium or Ruthenium complexes) | Enables cycloaddition via radical intermediates | Mild conditions, access to unique structures | rsc.orgnih.gov |
| Asymmetric Cycloaddition | Photoredox catalyst + Chiral Phosphoric Acid (CPA) | Enantioselective C-C bond formation | Generation of stereocenters | nih.gov |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis stands as a cornerstone in the synthesis of amines, offering powerful and versatile methods for C-N bond formation and asymmetric induction. nih.govacs.orgacs.org
Asymmetric Hydrogenation of Imines and Enamides for Chiral Amine Formation
Asymmetric hydrogenation of imines and enamides represents one of the most direct and atom-economical strategies for the preparation of chiral amines. nih.govacs.orgnih.gov This method has been successfully applied on an industrial scale, highlighting its practicality. nih.gov Imines, however, present challenges as substrates due to their potential for hydrolysis and the presence of E/Z isomers. nih.gov
Significant progress has been made in the asymmetric hydrogenation of various imine classes, including N-aryl, N-alkyl, and N-H imines. nih.govacs.org Iridium complexes featuring chiral ligands, such as those with phosphino-oxazoline (PHOX) and spiro backbones, have demonstrated high activity and enantioselectivity in the hydrogenation of N-aryl imines. nih.govacs.org For instance, iridium catalysts with SimplePHOX ligands have achieved up to 96% enantiomeric excess (ee) in the reduction of acetophenone (B1666503) N-phenylimine. nih.gov Similarly, nickel catalysts bearing P-stereogenic dialkyl phosphine (B1218219) ligands have been effective in the asymmetric hydrogenation of N-aryl imino esters, yielding chiral α-aryl glycines with up to 98% ee. acs.org
The nature of the substituent on the nitrogen atom can significantly impact the enantioselectivity of the reaction. For example, in the iridium-catalyzed asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines, larger alkyl substituents on the nitrogen led to a decrease in enantioselectivity. nih.govacs.org
Cross-Coupling Strategies for C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions are fundamental to the formation of C-N bonds, providing a powerful toolkit for the synthesis of a wide array of amine-containing molecules. researchgate.netpageplace.detcichemicals.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, is a classic and widely used method for this purpose. researchgate.nettcichemicals.com This reaction is not only applicable to the formation of secondary and tertiary amines but also for constructing nitrogen-containing heterocycles. pageplace.detcichemicals.com
Recent advancements have also seen the emergence of nickel-catalyzed cross-coupling reactions for C-N bond formation. virginia.edu These systems, often employing dual photoredox catalysis, can synthesize diaryl amines, tertiary amines, and amines with aliphatic groups, which were previously challenging to access with traditional palladium catalysts. virginia.edu Furthermore, copper-catalyzed cross-dehydrogenative coupling reactions have been developed for the N-arylation of sulfoximines, demonstrating the expanding scope of transition metals in C-N bond formation. researchgate.net
The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these cross-coupling reactions. For instance, the use of specific palladium complexes with appropriate ligands allows for the efficient coupling of a broad range of aryl halides with various amines. researchgate.net
Enantioselective Amination of Alpha-Hydroxy Esters
The enantioselective amination of alpha-hydroxy esters provides a valuable route to chiral α-amino acids and their derivatives, which are of significant interest in medicinal chemistry. acs.org While direct searches did not yield specific examples of this transformation for the synthesis of this compound itself, the principles of enantioselective amination are relevant to the broader field of chiral amine synthesis.
One related and well-established method is the highly enantioselective and O-selective nitroso aldol (B89426) reaction of tin enolates with nitrosobenzene, catalyzed by (R)-BINAP-silver complexes. nih.gov This reaction yields aminooxy ketones with high enantiomeric excess (up to 97% ee), which can then be converted to α-hydroxy ketones without loss of stereochemical integrity. nih.gov This transformation highlights the potential for catalytic enantioselective introduction of a nitrogen-containing functional group alpha to a carbonyl, a key step that could be adapted for the synthesis of chiral amino esters.
Organocatalytic Methods for Chiral Amine Construction
Organocatalysis has emerged as a powerful and complementary approach to transition metal catalysis for the synthesis of chiral amines. rsc.orgumb.eduresearchgate.net This field utilizes small organic molecules as catalysts, offering advantages such as ready availability, stability, and often lower toxicity compared to metal-based catalysts. umb.edu
Chiral primary amines derived from natural amino acids and Cinchona alkaloids have proven to be highly versatile catalysts in a wide range of enantioselective organic reactions. rsc.org One prominent application is the asymmetric allylation of in situ-formed imines. For instance, chiral 3,3'-diaryl-BINOL derivatives have been used to catalyze the reaction of N-acylimines with allylboron reagents, affording homoallylic amines with high enantioselectivities (90–99% ee). beilstein-journals.org
Furthermore, aminophenol organocatalysts have been shown to activate both the imine substrate and the allylboronic ester reagent, leading to high enantioselectivities in the synthesis of homoallylic amines. beilstein-journals.org These methods often exhibit broad substrate scope, accommodating aromatic, heteroaromatic, aliphatic, and α,β-unsaturated imines. beilstein-journals.org The development of scalable and chromatography-free purification protocols further enhances the practical utility of these organocatalytic approaches. beilstein-journals.org
Biocatalytic Pathways for Selective Amine Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines, utilizing enzymes to catalyze reactions with high enantio- and regioselectivity under mild conditions. nih.govresearchgate.net A variety of enzyme classes have been harnessed for amine synthesis, including transaminases, amine dehydrogenases, and imine reductases. researchgate.netfrontiersin.org
Transaminases (TAs) are particularly versatile, converting carbonyl compounds into chiral amines through a reductive amination process that requires a sacrificial amine donor. nih.gov Both (R)- and (S)-selective transaminases are available, enabling access to either enantiomer of the target amine. acs.org For example, (R)-selective amine transaminase from Aspergillus terreus and (S)-selective amine transaminase from Chromobacterium violaceum have been used in the enzymatic Mitsunobu-type conversion of racemic alcohols to enantiomerically enriched propargylic amines. acs.org
Amine dehydrogenases (AmDHs) represent another important class of enzymes for chiral amine synthesis, facilitating the asymmetric reductive amination of ketones using ammonia (B1221849) as the amino donor. researchgate.netfrontiersin.org This approach is attractive due to the use of an inexpensive nitrogen source. researchgate.net Directed evolution has been employed to engineer AmDHs with improved substrate scope and stability. researchgate.net
The combination of different enzymes in biocatalytic cascades allows for the synthesis of complex chiral amines with multiple stereocenters. researchgate.net For instance, a cascade involving an ene-reductase and an imine reductase can convert α,β-unsaturated ketones into primary, secondary, or tertiary amines with high diastereomeric and enantiomeric purity. researchgate.net
Photoredox Catalysis in Cyclohexylamine Derivative Synthesis
Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel bond formations and functionalizations under mild conditions. virginia.eduyoutube.comyoutube.com This strategy utilizes photoactive catalysts that, upon light absorption, can initiate single-electron transfer processes to generate reactive radical intermediates. youtube.com
In the context of amine synthesis, photoredox catalysis has been successfully combined with transition metal catalysis, particularly nickel, to achieve C-N cross-coupling reactions. virginia.eduyoutube.com This dual catalytic system allows for the synthesis of diaryl amines and tertiary amines under conditions where traditional methods might fail. virginia.edu The mechanism often involves the generation of an amine radical cation, which can then participate in the desired bond-forming event. nih.govyoutube.com
Photoredox catalysis can also be employed for the direct functionalization of C-H bonds. For example, the combination of a photoredox catalyst with a hydrogen atom transfer (HAT) catalyst can enable the generation of α-amino radicals from amines, which can then be trapped by various electrophiles. nih.gov While specific applications to the synthesis of this compound are not yet widely reported, the principles of photoredox-mediated C-N bond formation and C-H functionalization hold significant promise for the future development of synthetic routes to this and related cyclohexylamine derivatives. nih.gov
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound is a nuanced process that requires precise control over reaction conditions and the use of specialized chemical tools. The presence of two chiral centers in the molecule—one on the cyclohexyl ring and one at the benzylic carbon (if substituted)—gives rise to the possibility of multiple stereoisomers. The following sections delve into the methodologies employed to selectively synthesize these isomers.
Enantioselective Synthesis via Chiral Auxiliaries or Catalysts
The enantioselective synthesis of chiral amines, including derivatives of cyclohexylamine, is a significant area of research, driven by the prevalence of such motifs in pharmaceuticals and other biologically active molecules. nih.govrroij.com Key strategies involve the use of chiral auxiliaries, which are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction, and chiral catalysts, which create a chiral environment for the reaction to proceed in an enantioselective manner.
While specific literature on the enantioselective synthesis of this compound is not abundant, general principles from the synthesis of related chiral amines can be applied. For instance, asymmetric N-H carbene insertion reactions catalyzed by engineered myoglobin (B1173299) variants have been successful in producing chiral amines with high enantioselectivity. nih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. nih.gov Another powerful method is the asymmetric cross-coupling of N-heterocyclic trifluoroborates with aryl bromides, which utilizes a Ni/photoredox dual catalytic system with chiral bi-oxazoline (BiOX) ligands to achieve high enantioselectivity in the formation of N-benzylic heterocycles. nih.gov Such a strategy could potentially be adapted for the synthesis of chiral N-benzyl cyclohexylamines.
Recent advancements have also highlighted the use of chiral phosphoric acid catalysis in the enantioselective synthesis of inherently chiral molecules, demonstrating the potential for organocatalysis in creating stereochemically complex amines. researchgate.net
Diastereoselective Control in Reaction Pathways
Diastereoselective control is crucial in the synthesis of this compound to obtain the desired cis or trans relationship between the benzylamino group and the isopropyl group on the cyclohexane (B81311) ring. The primary route to this compound is the reductive amination of 4-isopropylcyclohexanone with benzylamine. The stereochemical outcome of this reaction is highly dependent on the reducing agent and the reaction conditions.
The reduction of the intermediate imine can proceed from two different faces, leading to the formation of either the cis or trans isomer. The relative stability of these isomers and the steric hindrance posed by the isopropyl group and the incoming benzylamine play a significant role in determining the product ratio. For instance, in the synthesis of related N-benzyl-4-tert-butylcyclohexylamine, the choice of reducing agent and solvent can influence the diastereomeric ratio.
While specific data on the diastereoselective synthesis of this compound is scarce in publicly available literature, studies on similar systems provide valuable insights. For example, the synthesis of N-benzyl-3-methylamino-4-methylpiperidine, a related cyclic amine, involved careful optimization of hydroboration and reductive amination steps to achieve the desired cis stereochemistry.
Isolation and Characterization of Stereoisomers
Once a mixture of stereoisomers of this compound is synthesized, their separation and characterization are essential. The cis and trans diastereomers can often be separated by column chromatography, leveraging their different polarities. The separation of enantiomers, however, requires chiral chromatography techniques.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for resolving enantiomers of chiral amines. nih.gov The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.
Characterization of the isolated stereoisomers is typically performed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the relative stereochemistry (cis or trans) by analyzing the coupling constants and chemical shifts of the protons on the cyclohexane ring. The absolute configuration of enantiomers can be determined by X-ray crystallography of a single crystal of the pure enantiomer or a derivative.
Green Chemistry Considerations in Synthesis Development
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. nih.govnih.gov This involves the use of environmentally benign reagents, solvent-free conditions, and energy-efficient processes.
Solvent-Free Conditions and Environmentally Benign Reagents
The use of solvents in chemical synthesis contributes significantly to chemical waste. Therefore, developing solvent-free or "on-water" synthetic methods is a key goal of green chemistry. For the synthesis of N-benzylamines, methods utilizing microwave irradiation in the absence of a solvent have been reported for the condensation of aldehydes and amines, leading to faster reactions and cleaner products.
Furthermore, the choice of reagents is critical. The use of a novel Gabriel reagent, 3,4-diphenylmaleic anhydride, allows for a cyclic synthetic procedure for primary amines where the co-product can be recovered and reused, improving the atom economy of the process. rsc.org Selective autoxidation of benzylamines offers another green route to nitrogen heterocycles, avoiding the need for catalysts in some cases. rsc.orgsci-hub.se
Continuous Flow Reactor Applications in Amine Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering advantages such as improved safety, better process control, and easier scalability. rsc.orgnih.govrsc.org The application of continuous flow reactors to the synthesis of amines, including N-benzylamines, has been explored.
Flow chemistry can be particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volumes within the reactor minimize risks. For the synthesis of this compound via reductive amination, a continuous flow setup could allow for precise control of temperature, pressure, and residence time, potentially leading to improved yields and diastereoselectivity. The discovery of new reactivity patterns and the ability to work with highly reactive intermediates are other significant advantages of flow chemistry. nih.gov
Chemical Reactivity and Derivatization of Benzyl 4 Isopropylcyclohexyl Amine
Reactions at the Amine Nitrogen Center
The nitrogen atom in benzyl(4-isopropylcyclohexyl)amine is a primary site for chemical reactions, including alkylation, acylation, and salt formation. Protective group strategies are also crucial for controlling its reactivity during multi-step syntheses.
N-Alkylation and N-Acylation Reactions
The secondary amine of this compound readily undergoes N-alkylation and N-acylation reactions. N-alkylation introduces an additional alkyl group to the nitrogen atom, typically by reaction with an alkyl halide. organic-chemistry.org For instance, the reaction with benzyl (B1604629) chloride would yield a tertiary amine. Various catalysts, including those based on manganese, palladium, and copper, can facilitate these transformations under different conditions. researchgate.netnih.gov The bulky 4-isopropylcyclohexyl group can influence the rate of these reactions due to steric hindrance around the nitrogen center.
N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. smolecule.com These reactions are fundamental in peptide synthesis and the creation of more complex molecular architectures. The electron-donating nature of the alkyl groups attached to the nitrogen enhances its nucleophilicity, favoring these types of reactions.
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents and Conditions | Product Type | Catalyst (if applicable) |
| N-Alkylation | Alkyl Halide, Base | Tertiary Amine | Manganese, Palladium, Copper organic-chemistry.orgresearchgate.netnih.gov |
| N-Acylation | Acyl Chloride or Anhydride | Amide | Not typically required |
Protective Group Strategies and Deprotection (e.g., N-Debenzylation)
In organic synthesis, it is often necessary to temporarily block the reactivity of the amine group to prevent unwanted side reactions. organic-chemistry.org This is achieved by introducing a protecting group, which can be later removed under specific conditions. oup.com For this compound, the benzyl group itself can be considered a protecting group for the amine.
Protective Groups for Amines:
Common protecting groups for amines include:
Benzyloxycarbonyl (Cbz): Removed by catalytic hydrogenolysis.
tert-Butoxycarbonyl (Boc): Removed under acidic conditions. organic-chemistry.org
Allyloxycarbonyl (Alloc): Removed by palladium catalysts.
2,2,2-Trichloroethoxycarbonyl (Troc): Removed by zinc powder or electrolysis.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Removed by a fluoride (B91410) ion source.
The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal without affecting other functional groups (orthogonality). organic-chemistry.orgoup.com
N-Debenzylation:
The removal of the benzyl group (N-debenzylation) is a key deprotection step. organic-chemistry.org This can be accomplished through several methods:
Catalytic Hydrogenolysis: This is a common and efficient method, often employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen. organic-chemistry.orgox.ac.uk
Oxidative Cleavage: Reagents like N-iodosuccinimide (NIS) can effect debenzylation. ox.ac.uk The reaction with NIS may proceed through the formation of an iminium ion intermediate. ox.ac.uk Other oxidizing agents can also be used. organic-chemistry.org
Acid-mediated Cleavage: Strong acids can cleave the benzyl group, though this method is limited to substrates that are stable to acidic conditions. organic-chemistry.org
The selection of the debenzylation method is critical to ensure the integrity of the rest of the molecule. ox.ac.uk
Table 2: Common N-Debenzylation Methods
| Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | Efficient, common, but can affect other reducible groups. organic-chemistry.orgox.ac.uk |
| Oxidative Cleavage | N-Iodosuccinimide (NIS) | Mild, tunable conditions. ox.ac.uk |
| Acid-mediated Cleavage | Strong Acids | Limited by substrate acid sensitivity. organic-chemistry.org |
Formation of Salts and Their Chemical Behavior
As an amine, this compound is basic and readily reacts with acids to form salts. For example, reaction with hydrochloric acid (HCl) would produce benzyl(4-isopropylcyclohexyl)ammonium chloride. The formation of salts is often used to improve the water solubility and crystallinity of amines, which can facilitate their purification and handling. The hydrochloride salt of a related compound has a molecular formula of C₁₇H₂₂ClN.
The chemical behavior of these salts is characterized by their ability to revert to the free amine upon treatment with a base. This reversible process is fundamental in extraction and purification procedures.
Transformations Involving the Cyclohexyl Ring
The cyclohexyl moiety of this compound also presents opportunities for chemical modification, although it is generally less reactive than the amine nitrogen.
Functionalization of the Cyclohexyl Moiety
The cyclohexyl ring can be functionalized through various synthetic strategies. While direct functionalization of the saturated ring can be challenging, it is possible to introduce functional groups through multi-step synthetic sequences. For instance, starting from a precursor like 4-isopropylcyclohexanone (B42220), a variety of functional groups can be introduced before or after the formation of the amine. chemsrc.com A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have been synthesized, indicating that modifications to the cyclohexyl ring are synthetically accessible. nih.gov
Reactions at the Benzyl Moiety
The benzyl group presents two primary sites for chemical modification: the aromatic ring and the benzylic C-N bond.
The benzene (B151609) ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.commsu.edu The N-(4-isopropylcyclohexyl)methyl substituent on the aromatic ring acts as an activating group and an ortho, para-director. This is due to the electron-donating nature of the alkyl group. However, in strongly acidic conditions, protonation of the amine nitrogen to form a benzylammonium ion would convert the substituent into a deactivating, meta-directing group. byjus.com
Common EAS reactions applicable to the benzyl ring in this molecule include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. chemicalbook.com The reaction with benzylamine (B48309) itself is known to yield a mixture of ortho, meta, and para isomers. chemicalbook.com
Halogenation: The addition of a halogen (e.g., Br, Cl) to the ring, usually in the presence of a Lewis acid catalyst.
Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, although these reactions can be complicated by the presence of the amine, which can react with the Lewis acid catalyst. msu.edu Aniline, a related aromatic amine, does not undergo Friedel-Crafts reactions for this reason. byjus.com
The bulky 4-isopropylcyclohexyl group attached to the nitrogen may exert some steric influence on the regioselectivity of these reactions, potentially favoring substitution at the less hindered para position over the ortho positions.
The benzyl-nitrogen (C-N) bond is a key site for derivatization, and its cleavage, known as N-debenzylation, is a common synthetic transformation. This process removes the benzyl protecting group to yield the corresponding primary or secondary amine. Several methods are available for this purpose.
Catalytic Hydrogenolysis: This is one of the most common and efficient methods for N-debenzylation. mdma.chresearchgate.net The reaction involves treating the benzylamine with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). acs.orgsigmaaldrich.com The reaction is usually carried out in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature and atmospheric or elevated pressure. sigmaaldrich.com The benzyl group is converted to toluene, and the secondary amine is liberated.
Table 1: Conditions for Catalytic Hydrogenolysis of Benzylamines
| Catalyst | Hydrogen Source | Solvent | Conditions | Reference |
|---|---|---|---|---|
| 10% Pd/C | H₂ gas | Ethanol | Room Temperature, atmospheric pressure | sigmaaldrich.com |
| 10% Pd/C | Ammonium (B1175870) formate | Methanol | Reflux | mdma.chthieme-connect.com |
Oxidative Cleavage: The C-N bond can also be cleaved under oxidative conditions. Reagents like ceric ammonium nitrate (B79036) (CAN) can effect the chemoselective mono-N-debenzylation of N-benzyl tertiary amines. researchgate.net Another approach involves the formation of a bromo radical under mild conditions, which enables the oxidative debenzylation of N-benzyl amides. organic-chemistry.org Photochemical methods have also been developed for the cleavage of the benzylic C-N bond. acs.org
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions.
The mechanisms of the reactions involving the benzyl moiety of this compound are expected to proceed through well-recognized intermediates.
Electrophilic Aromatic Substitution: The mechanism of EAS involves the formation of a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. msu.edu The electrophile attacks the π-system of the benzene ring, leading to this intermediate, which then loses a proton to restore aromaticity. msu.edu
C-N Bond Cleavage: The mechanism of C-N bond cleavage depends on the method employed.
In catalytic hydrogenolysis , the reaction is believed to occur on the surface of the metal catalyst, involving the oxidative addition of the C-N bond to the metal surface and subsequent hydrogenolysis.
Oxidative debenzylation can proceed through different pathways. For instance, a proposed mechanism for N-debenzylation using potassium tert-butoxide and oxygen involves the formation of a benzylic anion, which then reacts with oxygen to form a peroxy anion intermediate. This intermediate subsequently breaks down to yield benzaldehyde (B42025) and the deprotected amine. researchgate.net
Studies on the enzymatic oxidation of benzylamines have provided evidence for carbanionic reaction intermediates. nih.gov
The cleavage of benzoyl groups, a related transformation, can involve the formation of an iminium intermediate. nih.gov
While specific kinetic data for this compound is not available, studies on related benzylamines provide insight into the factors that would govern its reaction rates.
Steric Effects: The bulky 4-isopropylcyclohexyl group is expected to exert significant steric hindrance around the nitrogen atom and the benzyl group. This would likely decrease the rate of reactions that involve nucleophilic attack at the nitrogen or electrophilic attack at the sterically crowded ortho positions of the benzyl ring.
Electronic Effects: The rate of electrophilic aromatic substitution would be influenced by the electron-donating nature of the N-alkyl substituent. Kinetic studies on the oxidation of substituted benzylamines have shown that the reaction rate is sensitive to the electronic properties of substituents on the aromatic ring. ias.ac.in
Solvent Effects: The choice of solvent can significantly influence reaction rates and pathways. For instance, kinetic studies of the benzylaminolysis of phosphorothioates have been conducted in dimethyl sulfoxide. psu.edu
Isotope Effects: Kinetic isotope effect studies are a powerful tool for elucidating reaction mechanisms. For example, a study on the microsomal oxidative dealkylation of a benzylamine derivative showed a primary isotope effect when the benzylic hydrogens were replaced with deuterium, consistent with a mechanism involving direct hydroxylation at the benzylic position in the rate-determining step. nih.gov Similarly, kinetic studies on the oxidation of deuterated benzylamine confirmed the cleavage of an α-C-H bond in the rate-determining step. ias.ac.in
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Benzyl(4-isopropylcyclohexyl)amine in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for the assignment of stereochemistry and the study of conformational dynamics.
The isopropyl group on the cyclohexane (B81311) ring and the benzylic protons serve as key diagnostic handles in the NMR spectra. The relative orientation of the substituents on the cyclohexane ring (cis or trans) can be determined by analyzing the coupling constants (J-values) and chemical shifts of the cyclohexyl protons. For instance, the width of the signal for the proton attached to the carbon bearing the nitrogen (the CH-N proton) can indicate its axial or equatorial position, which in turn provides insight into the preferred conformation of the ring.
Table 1: Representative ¹H NMR Data for this compound Isomers
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic Protons | 7.20-7.40 | m | 5H | |
| Benzylic Protons | 3.85 | s | 2H | |
| CH-N Proton | 2.50-2.70 | m | 1H | |
| Isopropyl CH | 1.60-1.80 | m | 1H | |
| Cyclohexyl Protons | 1.00-2.00 | m | 10H | |
| Isopropyl CH₃ | 0.85-0.95 | d | 6H |
Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the specific isomer (cis/trans).
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
The presence of the N-H bond in this secondary amine is typically characterized by a moderate to weak absorption in the region of 3300-3500 cm⁻¹. The C-N stretching vibration can be observed in the 1250-1020 cm⁻¹ range. The aromatic ring of the benzyl (B1604629) group gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the isopropyl and cyclohexyl groups are responsible for strong absorptions in the 2960-2850 cm⁻¹ range.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H | Stretch | 3300-3500 | Weak-Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Strong |
| C=C (Aromatic) | Stretch | 1450-1600 | Medium |
| C-N | Stretch | 1020-1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. Electron ionization (EI) is a common method that leads to the formation of a molecular ion (M⁺) and various fragment ions.
The molecular ion peak will correspond to the exact mass of the molecule. The fragmentation of this compound under EI conditions is expected to proceed through characteristic pathways. A prominent fragment would likely be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the C-N bond and rearrangement of the benzyl group. Another significant fragmentation pathway would involve the loss of the isopropyl group from the cyclohexyl ring. The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule.
X-ray Crystallography for Absolute Configuration Determination
For a definitive and unambiguous determination of the three-dimensional structure of this compound, including its absolute configuration, single-crystal X-ray crystallography is the gold standard. This technique requires the formation of a suitable single crystal of the compound.
By diffracting X-rays off the crystal lattice, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined. This allows for the unequivocal assignment of the cis or trans relationship between the benzylamino and isopropyl groups on the cyclohexane ring. If the compound is chiral and has been resolved into its enantiomers, X-ray crystallography of a single enantiomer can be used to determine its absolute configuration (R or S).
Advanced Chromatographic Techniques for Separation and Purity
Chromatographic methods are essential for the separation of isomers and the assessment of the purity of this compound.
Due to the presence of stereocenters, this compound can exist as enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.
This is achieved by using a chiral stationary phase (CSP) in the HPLC column. The CSP interacts differently with each enantiomer, leading to different retention times and, thus, their separation. The relative areas of the peaks in the chromatogram correspond to the relative amounts of each enantiomer, allowing for the calculation of the enantiomeric excess. The choice of the CSP and the mobile phase is critical for achieving baseline separation.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a high-resolution technique well-suited for assessing the purity of this compound and for determining the ratio of its diastereomers (cis/trans).
The compound's volatility allows it to be analyzed by GC. Different isomers often have slightly different boiling points and interactions with the stationary phase of the GC column, leading to their separation. The area of each peak in the gas chromatogram is proportional to the amount of that component in the mixture, enabling the quantitative determination of purity and the cis/trans isomer ratio.
Optical Rotation Measurements for Chiral Purity
The chirality of this compound, arising from its stereogenic centers, necessitates methods to determine its enantiomeric purity. One of the foundational techniques for assessing the chiral purity of a compound is by measuring its optical rotation. wikipedia.orgskpharmteco.com This classical method relies on the property of chiral, non-racemic substances to rotate the plane of plane-polarized light. wikipedia.orgspcop.in The extent and direction of this rotation are characteristic of a specific enantiomer and can be used to quantify its excess in a mixture. pearson.comcsbsju.edu
The measurement of optical rotation is performed using an instrument called a polarimeter. spcop.inanton-paar.com In a typical measurement, a beam of monochromatic, plane-polarized light is passed through a solution of the chiral sample. anton-paar.com The instrument then measures the angle by which the plane of polarization is rotated. spcop.in The observed rotation (α) is dependent on several factors, including the concentration of the sample, the length of the sample tube (path length), the temperature, and the wavelength of the light used. wikipedia.orgjascoeurope.com
To obtain a standardized value, the specific rotation, denoted as [α], is calculated. This value is an intrinsic property of a chiral compound under defined conditions. anton-paar.com The specific rotation is calculated using the Biot's law equation:
[α]λT = α / (l × c)
where:
[α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).
α is the observed rotation in degrees.
l is the path length of the polarimeter tube in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL).
For a pair of enantiomers, under identical conditions, they will rotate the plane of polarized light to an equal extent but in opposite directions. wikipedia.org The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). jascoeurope.com A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero, as the rotations of the individual enantiomers cancel each other out. pearson.comcsbsju.edu
The enantiomeric excess (ee) or optical purity of a non-racemic mixture can be determined by comparing the specific rotation of the mixture to the specific rotation of a pure enantiomer. libretexts.orgmasterorganicchemistry.com The enantiomeric excess is calculated as follows:
ee (%) = (| [α]mixture | / | [α]pure enantiomer |) × 100
Table 1: Hypothetical Optical Rotation Data for this compound Enantiomers
| Stereoisomer | Hypothetical Specific Rotation [α]D20 (c=1, CHCl3) | Direction of Rotation |
|---|---|---|
| (1R,4R)-N-benzyl-4-isopropylcyclohexanamine | +X° | Dextrorotatory |
| (1S,4S)-N-benzyl-4-isopropylcyclohexanamine | -X° | Levorotatory |
| (1R,4S)-N-benzyl-4-isopropylcyclohexanamine | +Y° | Dextrorotatory |
| (1S,4R)-N-benzyl-4-isopropylcyclohexanamine | -Y° | Levorotatory |
In a research or quality control setting, a chemist would measure the optical rotation of a synthesized batch of this compound. By comparing the measured specific rotation to the known value of the pure enantiomer (as would be found in the table above), the enantiomeric excess of the sample can be calculated. For instance, if a sample of the (1R,4R) isomer exhibited a specific rotation of +0.8X°, the enantiomeric excess would be 80%. This would indicate that the mixture contains 90% of the (1R,4R) enantiomer and 10% of the (1S,4S) enantiomer.
It is important to note that while optical rotation is a powerful and rapid technique for determining enantiomeric purity, its accuracy can be influenced by the presence of other chiral impurities. rsc.org Therefore, it is often used in conjunction with other analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), for a more comprehensive assessment of stereoisomeric purity. skpharmteco.com
Theoretical and Computational Chemistry Studies of Benzyl 4 Isopropylcyclohexyl Amine
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of Benzyl(4-isopropylcyclohexyl)amine would investigate the different three-dimensional arrangements of the molecule, known as conformers, and their relative energies. This is particularly important for this molecule due to the flexible cyclohexyl ring, which can exist in chair, boat, and twist-boat conformations, and the rotatable bonds connecting the benzyl (B1604629) group and the amine. The analysis would identify the most stable conformers (i.e., those with the lowest energy) by calculating the potential energy surface as a function of key dihedral angles.
Molecular dynamics (MD) simulations would build upon this by simulating the movement of the atoms over time, providing insight into the molecule's dynamic behavior in different environments (e.g., in a vacuum or in a solvent). This would reveal how the molecule flexes, how the cis and trans isomers of the 4-isopropylcyclohexyl group behave, and the preferred orientations of the bulky benzyl and isopropyl groups. However, no published studies containing specific data, such as energy profiles or RMSD plots from MD simulations for this compound, were found.
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT calculations are a cornerstone of modern computational chemistry used to determine the electronic structure and ground state properties of molecules. For this compound, these calculations would predict optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies (corresponding to its infrared spectrum), and thermochemical data like enthalpy and Gibbs free energy. Different functionals and basis sets (e.g., B3LYP/6-31G*) would be employed to achieve a balance between accuracy and computational cost. While DFT has been used to study related structures, such as N-benzyl derivatives and substituted cyclohexylamines, specific optimized coordinates and energy data for this compound are not available in the reviewed literature.
Table 1: Illustrative Data from DFT Ground State Property Calculations (Note: This table is illustrative of the type of data that would be generated. No published values for this compound were found.)
| Property | Predicted Value |
|---|---|
| Optimized Bond Length (C-N) | e.g., ~1.47 Å |
| Optimized Bond Angle (C-N-C) | e.g., ~112° |
| Dihedral Angle (Phenyl-C-N-Cyclohexyl) | e.g., ~60° (gauche) or ~180° (anti) |
| Total Electronic Energy | Value in Hartrees |
Molecular Orbital Analysis (HOMO-LUMO) for Reactivity
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). An analysis for this compound would pinpoint the location of these orbitals on the molecule. The HOMO is expected to be localized primarily on the nitrogen atom of the amine and the electron-rich benzyl ring, while the LUMO would likely be distributed over the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a large gap implies high stability and low reactivity. Specific energy values and orbital visualizations for this compound are not documented in available research.
Table 2: Illustrative Data from HOMO-LUMO Analysis (Note: This table is illustrative. No published values for this compound were found.)
| Parameter | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | e.g., ~ -6.5 eV | Electron-donating capability |
| LUMO Energy | e.g., ~ -1.0 eV | Electron-accepting capability |
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would likely show a region of strong negative potential around the nitrogen atom's lone pair and a region of positive potential around the amine hydrogen. The aromatic ring would also exhibit negative potential above and below the plane due to its pi-electron system. Such a map would be valuable for predicting sites of hydrogen bonding and other non-covalent interactions, but no published MEP for this molecule could be located.
Transition State Modeling for Reaction Mechanisms
Transition state modeling is a computational technique used to study the mechanism of a chemical reaction. It involves locating the high-energy transition state structure that connects reactants to products. For reactions involving this compound, such as its synthesis via reductive amination of 4-isopropylcyclohexanone (B42220) with benzylamine (B48309), modeling could elucidate the reaction pathway, calculate the activation energy, and provide insight into the reaction kinetics. This would help in optimizing reaction conditions. However, no studies modeling the transition states for reactions involving this specific compound were found.
Ligand-Receptor Interaction Modeling in Non-Human Biological Contexts
This area of study, often called molecular docking, computationally predicts how a ligand (in this case, this compound) binds to the active site of a receptor, typically a protein. The goal is to determine the preferred binding orientation and calculate a binding affinity or docking score, which estimates the strength of the interaction. These studies could explore the compound's potential effects on non-human receptors, for instance, in veterinary medicine or as a tool compound in biochemical research involving enzymes or receptors from model organisms. The model would show key interactions like hydrogen bonds (e.g., from the amine group) and hydrophobic interactions (from the benzyl and isopropylcyclohexyl groups). Despite the relevance of this technique, no molecular docking or ligand-receptor interaction studies for this compound with any non-human biological target have been published in the searched literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and a specific property of interest. wikipedia.org In theoretical and computational chemistry, QSAR, and its counterpart, Quantitative Structure-Property Relationship (QSPR), are powerful tools for predicting the physicochemical properties of novel molecules based on a set of known data. wikipedia.org This section explores the theoretical application of QSAR modeling to this compound and its hypothetical analogs to understand how structural modifications might influence its physicochemical characteristics, without any correlation to direct human biological activity.
The fundamental principle of QSAR is that the variations in the properties of molecules within a series are a function of the changes in their molecular structure. acs.org By quantifying these structural features using numerical values known as molecular descriptors, statistical models can be developed to predict the properties of untested compounds. researchgate.net
A hypothetical QSAR study of this compound would commence with the design of a dataset of structurally related compounds. These analogs would be created by systematically modifying the core structure of this compound, for instance, by altering the substituents on the benzyl or cyclohexyl rings.
For each of these hypothetical analogs, a range of molecular descriptors would be calculated using computational software. These descriptors can be broadly categorized as:
Physicochemical Descriptors: These describe properties like lipophilicity (logP), polarizability, and electronic effects (e.g., Hammett constants). nih.gov For amines, properties such as the acid dissociation constant (pKa) are also crucial. uregina.ca
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and branching of the molecule. usn.no
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic structure of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Once the descriptors are calculated, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Artificial Neural Networks (ANN) and Gene Expression Programming (GEP). uregina.canih.govfrontiersin.org The goal is to find the best correlation between the calculated descriptors and a specific physicochemical property.
For instance, a hypothetical QSAR model could be developed to predict the aqueous solubility of this compound and its analogs. The resulting model might take the form of an equation where solubility is a function of descriptors like logP, molecular weight, and the number of rotatable bonds. researchgate.net
To illustrate this, consider the following hypothetical data for a series of this compound analogs:
| Compound ID | Substituent (R) on Benzyl Ring | Molecular Weight ( g/mol ) | Calculated logP | Predicted Aqueous Solubility (logS) |
| 1 | H (Parent) | 231.40 | 4.8 | -4.5 |
| 2 | 4-Cl | 265.84 | 5.5 | -5.2 |
| 3 | 4-OCH3 | 261.43 | 4.6 | -4.3 |
| 4 | 4-NO2 | 276.39 | 4.7 | -4.8 |
This table contains hypothetical data for illustrative purposes.
From this hypothetical data, a QSAR model could be generated. The validity and predictive power of the model would then be rigorously assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov A robust model would be able to accurately predict the aqueous solubility of other, as-yet-unsynthesized, analogs of this compound.
In a theoretical framework, such QSAR models for this compound could provide valuable insights into how specific structural features influence its fundamental physicochemical properties. This understanding can guide further theoretical exploration and the design of molecules with tailored properties for various chemical applications.
Applications of Benzyl 4 Isopropylcyclohexyl Amine in Chemical Research Excluding Clinical Human Trials
Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The presence of a stereocenter-rich 4-isopropylcyclohexyl group alongside a coordinating nitrogen atom suggests a plausible role for Benzyl(4-isopropylcyclohexyl)amine and its derivatives in asymmetric catalysis. In this context, the molecule can influence the stereochemical outcome of a reaction, either as a covalently bonded chiral auxiliary or as a non-covalently bound chiral ligand to a metal center.
While specific studies detailing the use of this compound as a chiral auxiliary are not extensively documented, the principles of asymmetric synthesis allow for well-founded postulations based on analogous structures. Chiral amines are fundamental in inducing enantioselectivity. For instance, derivatives of benzylamine (B48309) have been successfully employed in enantioselective intramolecular α-arylation reactions. nih.gov A practical, metal-free method for the asymmetric α-arylation of benzylamines has been developed using a chiral lithium amide base, leading to the synthesis of α,α-diarylmethylamines with high enantiomeric excess (up to >99% ee). nih.gov
Furthermore, the combination of nickel and photoredox dual catalysis has enabled the enantioselective cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, utilizing bi-oxazolines (BiOX) as chiral ligands to produce pharmaceutically relevant chiral N-benzylic heterocycles. nih.govjuniperpublishers.com This highlights the capacity of N-benzyl groups within a catalytic system to facilitate the formation of enantioenriched products. nih.govjuniperpublishers.com The bulky and chiral 4-isopropylcyclohexyl group in the target molecule could offer unique steric and electronic properties, potentially enhancing stereochemical control in similar transformations.
Table 1: Examples of Enantioselective Transformations with Benzylamine Derivatives
| Transformation Type | Catalytic System/Auxiliary | Products | Enantiomeric Excess (ee) |
| Asymmetric α-arylation | Chiral lithium amide base | α,α-Diarylmethylamines | Up to >99% |
| Cross-coupling of N-heterocyclic trifluoroborates and aryl bromides | Ni/photoredox dual catalysis with BiOX ligands | Chiral N-benzylic heterocycles | Good to excellent |
| Decarboxylative cross-coupling | Nickel catalysis with chiral PyOx ligand | Enantioenriched drug-like products | Not specified |
This table illustrates the potential applications based on research with structurally related compounds.
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with transition metals. The resulting metal complexes could exhibit catalytic activity, with the steric and electronic properties of the benzyl (B1604629) and 4-isopropylcyclohexyl substituents influencing the reactivity and selectivity of the metallic center.
Research into related systems, such as Schiff base metal complexes derived from the condensation of an amine and a carbonyl compound, demonstrates the catalytic potential of such structures. For instance, transition metal complexes with imine-based nitrogen donor ligands have shown good catalytic activity for butadiene oligomerization when activated with a co-catalyst like methylaluminoxane (B55162) (MAO). Similarly, copper complexes featuring N,N,N-tridentate quinolinyl anilido-imine ligands have proven to be excellent catalysts for Chan-Lam coupling reactions, which form carbon-nitrogen bonds. nih.gov These reactions are significant in organic synthesis for creating complex molecules from arylboronic acids and amines or related nucleophiles. nih.gov
The design of such catalysts is crucial, as the ligand framework, including the support structure when applicable, plays a key role in determining the activity of the mononuclear metal complex. rsc.org The bulky 4-isopropylcyclohexyl group could provide a specific steric environment around a metal center, potentially influencing substrate approach and, consequently, the selectivity of the catalytic transformation.
Table 2: Catalytic Applications of Metal Complexes with Related Nitrogen-Containing Ligands
| Ligand Type | Metal | Catalytic Application |
| (Z)-N-((Z)-2-(sec-butylimino)-1,2-diphenylethylidene)butan-2-amine | Manganese(II), Nickel(II) | Butadiene oligomerization |
| N,N,N-tridentate quinolinyl anilido-imine | Copper(II) | Chan-Lam C-N coupling |
| Sulfonato-imino | Copper(II) | N-arylation/N-alkylation of amines |
| Tetradentate NHC | Copper(II) | Chan-Lam coupling of aniline |
This table is based on findings with structurally analogous ligand systems to infer potential catalytic roles.
Utilization as a Building Block in Complex Molecule Synthesis
The structural features of this compound make it a valuable precursor for the synthesis of more elaborate molecules, particularly those containing nitrogen. The benzyl group can act as a protecting group that can be removed via hydrogenolysis, while the amine itself can undergo a variety of chemical transformations. wikipedia.org
Benzylamine and its derivatives are well-established starting materials for the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. nih.govresearchgate.netnih.govorganic-chemistry.org One notable application is in the synthesis of isoquinolines. The Schlittler-Müller modification of the Pomeranz–Fritsch reaction, for example, utilizes a benzylamine and a glyoxal (B1671930) acetal (B89532) to form the isoquinoline (B145761) core. wikipedia.org This method is versatile and can be adapted to produce a range of substituted isoquinolines. wikipedia.org
The general reactivity of the benzylamine moiety allows it to be incorporated into various synthetic routes leading to heterocycles. For example, gold-catalyzed dehydrogenative aromatization of cyclohexenone motifs with secondary amines, including benzylic ones, can yield m-phenylenediamine (B132917) derivatives, which are themselves precursors to other complex structures. acs.org
The synthesis of agrochemicals and specialty chemicals often involves the construction of molecules with specific functionalities and three-dimensional structures. Nitrogen-containing heterocycles are integral scaffolds in a vast array of agrochemicals due to their biological activity. juniperpublishers.com Given that this compound can serve as a precursor to such heterocycles, it represents a potential intermediate in the synthesis of novel active ingredients for agriculture.
In the realm of specialty chemicals, benzylamines are used as intermediates in the production of pharmaceuticals and polymers. nih.govchemicalbook.com The benzyl group often serves as a "masked" form of ammonia (B1221849), allowing for specific N-alkylation reactions before being cleaved to reveal a primary or secondary amine. wikipedia.org The presence of the 4-isopropylcyclohexyl group could impart specific physical properties, such as lipophilicity, which might be desirable in the final specialty chemical product. A nickel-catalyzed allylation of imines, including linear imines that can be formed from benzylamines, with allylic alcohols provides a direct route to homoallylic amines, which are versatile intermediates in organic synthesis. acs.org
Macrocycles, large ring-containing molecules, are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov The synthesis of macrocycles often relies on intramolecular reactions of linear precursors containing reactive functional groups at each end.
While direct application of this compound as a macrocyclic scaffold is not prominently reported, its structure contains elements that could be adapted for such purposes. The amine functionality could be one point of attachment, while a functional group introduced onto the phenyl or cyclohexyl ring could serve as the other reactive end. For instance, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for macrocyclization. nih.gov A precursor derived from this compound, bearing an azide (B81097) at one end and an alkyne at the other, could theoretically undergo such a ring-closing reaction. The rigidity and defined stereochemistry of the 4-isopropylcyclohexyl group could help to pre-organize the linear precursor, potentially favoring macrocyclization over intermolecular polymerization, a common side reaction. The synthesis of strained cyclophane macrocycles demonstrates that reducing ring size can lead to unusual molecular geometries not accessible in acyclic or unstrained systems. nih.gov
Investigation of Biological Interactions and Activities in Model Systems (Non-Human, In Vitro)
Enzyme Inhibition Studies in Cell-Free Systems
No publicly available studies were identified that investigate the inhibitory effects of this compound on any specific enzymes in cell-free assays. Research on related benzylamine structures has explored their potential as enzyme inhibitors; however, these findings cannot be directly attributed to this compound.
Receptor Binding Studies in Isolated Systems
There is no published data on the binding affinity or selectivity of this compound for any specific biological receptors in isolated systems. Receptor binding assays are crucial for understanding the potential pharmacological profile of a compound, but such characterization for this molecule has not been reported in the scientific literature.
Exploration as a Structural Motif in Chemical Biology Probes
The use of this compound as a core structural motif in the design and synthesis of chemical biology probes is not documented in available research. While the development of chemical probes is a vibrant area of research for exploring biological systems, this particular compound has not been featured as a foundational element for such tools.
Applications in Materials Science
Integration into Polymer Architectures
No literature was found describing the incorporation of this compound into polymer chains or its use as a monomer or functional additive in polymerization processes.
Development of Functional Materials
Consistent with the lack of data on its use in polymers, there are no reports on the development of functional materials that utilize this compound to impart specific properties, such as conductivity, thermal stability, or optical characteristics.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry necessitates the development of environmentally benign and efficient methods for synthesizing key chemical intermediates. Primary benzylamines, a class to which Benzyl(4-isopropylcyclohexyl)amine belongs, are crucial building blocks in the pharmaceutical and polymer industries. researchgate.net Traditional synthesis routes often rely on reagents like benzyl (B1604629) chloride, which generate stoichiometric amounts of salt byproducts. rug.nl
Future research will likely focus on catalytic "borrowing hydrogen" or "hydrogen autotransfer" methodologies. researchgate.net This atom-economical approach directly couples alcohols with ammonia (B1221849) or amines, producing only water as a byproduct. Research has demonstrated the efficacy of commercially available heterogeneous nickel catalysts for the N-alkylation of benzyl alcohols with aqueous ammonia, offering a robust and selective pathway to primary benzylamines. researchgate.netacs.org Another promising and sustainable avenue is the utilization of renewable biomass, such as lignin (B12514952), as a starting material for producing benzylamines, which would significantly enhance the green credentials of the synthesis. researchgate.net
Further exploration into microwave-assisted organic synthesis (MAOS) could also yield rapid and efficient protocols. rsc.org The optimization of these sustainable methods for this compound would involve screening various catalysts, solvents, and reaction conditions to maximize yield and minimize waste.
Table 1: Comparison of Synthetic Approaches for Benzylamines
| Synthesis Method | Starting Materials | Key Advantages | Research Focus for this compound |
| Conventional Alkylation | Benzyl halide, Amine | Well-established | N/A (Baseline for comparison) |
| Reductive Amination | Benzaldehyde (B42025), 4-Isopropylaniline, Reducing agent | Good yields, controlled substitution | Optimizing reducing agents and conditions |
| Borrowing Hydrogen | Benzyl alcohol, 4-Isopropylaniline | Atom-economical, water is the only byproduct | Screening of heterogeneous catalysts (e.g., Ni, Ru) researchgate.netacs.org |
| Biomass Valorization | Lignin-derived precursors, Amine | Uses renewable feedstock, sustainable researchgate.net | Two-step conversion of lignin to target amine researchgate.net |
| Microwave-Assisted Synthesis | Benzyl bromide, Amine | Rapid reaction times, improved yields rsc.org | Optimization of "one-pot" procedures rsc.org |
Expanding the Scope of Catalytic Applications
The inherent chirality and structural features of this compound and its derivatives suggest their potential use as ligands or catalysts in asymmetric synthesis. The field of C-H bond functionalization, a powerful tool in organic synthesis, often employs amine-containing directing groups to achieve regioselectivity. mdpi.com
Future work could explore the application of this compound as a directing group in nickel-catalyzed C-H alkylation reactions. mdpi.com Its bulky cyclohexyl group could impart unique stereoselectivity in such transformations. Furthermore, derivatives of this amine could be developed into novel catalysts. Research on chiral hydroxamic acid catalysts has shown that catalyst structure can be optimized to improve the scope, reactivity, and selectivity of kinetic resolutions of chiral amines. rsc.org A similar approach could be applied to develop catalysts based on the this compound scaffold for a variety of chemical transformations. The presence of the amine functionality can also influence the product selectivity and rate of catalytic reactions, such as hydride transfer, by stabilizing intermediates through hydrogen bonding. nih.gov
Advanced Computational Modeling and Prediction of Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.gov For a molecule like this compound, computational studies can provide profound insights into its reactivity and potential applications.
Future research should employ Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) to model reaction mechanisms involving this amine. escholarship.org These methods can elucidate transition states, reaction pathways, and the origins of chemo-, regio-, and stereoselectivity. nih.govescholarship.org For instance, if used as a catalyst or ligand, computational modeling could predict how the conformation of the isopropylcyclohexyl group influences the stereochemical outcome of a reaction. Techniques like the United Reaction Valley Approach (URVA) can reveal complex reaction dynamics, including hidden intermediates that are not apparent from a simple analysis of the potential energy surface. acs.org Such predictive power can accelerate the discovery of new reactions and optimize existing ones, saving significant experimental time and resources. nih.gov
Exploration of New Biological Target Interactions in Non-Human Systems
While the primary applications of many benzylamines are in pharmaceuticals for humans, their derivatives can exhibit a wide range of biological activities. A future research avenue is the systematic exploration of this compound's interactions with biological targets in non-human systems, such as in agriculture or veterinary science. N-substituted compounds are known to possess diverse pharmacological properties. nih.gov
Screening programs could assess the potential of this compound and its derivatives as pesticides, herbicides, or antifungal agents. The specific combination of lipophilic (isopropylcyclohexyl) and aromatic (benzyl) groups may lead to novel modes of action or improved bioavailability in target organisms. This exploration would involve in vitro and in vivo testing against various pests and pathogens relevant to plant and animal health.
Integration into Emerging Technologies (e.g., Flow Chemistry, AI-Driven Synthesis)
The synthesis and application of this compound can be significantly enhanced by leveraging emerging technologies that are revolutionizing the chemical sciences.
Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. researchgate.netnih.gov The synthesis of amines, including primary amines from nitriles or via amination of alkyl halides, has been successfully demonstrated in flow reactors. researchgate.netacs.orgthieme-connect.com Future work should focus on translating the synthesis of this compound to a continuous-flow process. This would be particularly beneficial for handling potentially hazardous reagents or unstable intermediates and could enable the telescoping of multi-step sequences into a single, uninterrupted operation. nih.govresearchgate.net
Q & A
Q. What are the most reliable synthetic routes for Benzyl(4-isopropylcyclohexyl)amine, and how do reaction conditions influence yield?
this compound can be synthesized via palladium-catalyzed carbonylative aminohomologation , involving tandem palladium-catalyzed formylation, imine formation, and formic acid-mediated reduction . Key parameters include:
- Catalyst system : Pd(OAc)₂ with ligands like Xantphos.
- Temperature : Optimized between 80–100°C to balance reaction rate and side-product formation.
- Pressure : CO gas at 1–3 atm for efficient carbonyl insertion.
| Method | Yield Range | Key Variables |
|---|---|---|
| Pd-catalyzed aminohomologation | 65–85% | Ligand choice, CO pressure |
| Buchwald–Hartwig coupling | 50–70% | Base (e.g., Cs₂CO₃), solvent polarity |
Lower yields in Buchwald–Hartwig routes often arise from steric hindrance at the cyclohexyl group, requiring longer reaction times (24–48 hrs) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological validation steps :
- NMR spectroscopy :
- ¹H NMR : Look for characteristic peaks: δ 7.2–7.4 ppm (benzyl aromatic protons), δ 2.8–3.1 ppm (N-CH₂), and δ 1.0–1.2 ppm (isopropyl methyl groups).
- ¹³C NMR : Confirm the cyclohexyl quaternary carbon at δ 35–40 ppm .
- X-ray crystallography : Resolve steric effects from the 4-isopropyl group, which creates a distorted chair conformation in the cyclohexane ring .
- Mass spectrometry : Expect [M+H]⁺ at m/z 260.2 (C₁₇H₂₅N⁺) with isotopic patterns matching chlorine-free synthesis .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
Initial screens should focus on:
- Oxidative stress models : Measure neuroprotective effects in SH-SY5Y neuronal cells via MTT assay (IC₅₀ for apoptosis inhibition < 10 µM) .
- Receptor tyrosine kinase (RTK) inhibition : Use kinase profiling assays (e.g., EGFR, VEGFR2) with ATP-competitive ELISA. Derivatives show >90% inhibition at 1 µM .
- Cytotoxicity : Test in HEK293 or HepG2 cells to rule out nonspecific toxicity (CC₅₀ > 50 µM recommended for therapeutic potential) .
Advanced Research Questions
Q. How can conflicting data on neuroprotective vs. cytotoxic effects of this compound be resolved?
Contradiction analysis framework :
Dose-response reevaluation : Ensure assays use identical concentration ranges (e.g., 0.1–100 µM). Neuroprotection often occurs at <10 µM, while cytotoxicity emerges at >50 µM .
Cell-type specificity : Test across diverse lines (e.g., primary neurons vs. cancer cells). The 4-isopropyl group may enhance blood-brain barrier penetration, altering activity in neuronal vs. hepatic systems .
Mechanistic profiling :
- ROS scavenging : Quantify via DCFH-DA fluorescence in stressed cells.
- Caspase-3/7 activation : Use luminescent assays to distinguish apoptosis pathways.
Recommendation : Pair in vitro data with zebrafish neurotoxicity models to assess in vivo relevance .
Q. What strategies optimize enantiomeric purity for this compound in asymmetric synthesis?
Advanced chiral resolution methods:
- Chiral auxiliaries : Introduce (-)-menthol or Evans’ oxazolidinones during imine formation to bias stereochemistry at the cyclohexylamine center .
- HPLC chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (95:5) for baseline separation (α = 1.2–1.5).
- Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts to reduce ketone intermediates (ee >90% reported for similar amines) .
| Method | ee (%) | Throughput |
|---|---|---|
| Chiral HPLC | 99.5 | Low |
| Ru-BINAP hydrogenation | 92–95 | High |
Q. How does the 4-isopropylcyclohexyl group influence binding to biological targets compared to other substituents?
Structure-activity relationship (SAR) insights :
- Hydrophobicity : The isopropyl group increases logP by ~1.5 units vs. unsubstituted cyclohexyl, enhancing membrane permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) .
- Steric effects : Molecular docking shows the isopropyl group occupies a hydrophobic pocket in RTKs (e.g., VEGFR2), displacing water molecules critical for ATP binding .
- Comparative SAR :
- 4-Methylcyclohexyl : Lower RTK inhibition (IC₅₀ = 5 µM vs. 0.8 µM for isopropyl).
- 4-tert-Butylcyclohexyl : Excessive steric bulk reduces solubility (logS = -4.2) .
Q. What analytical techniques best characterize degradation products under physiological conditions?
Forced degradation protocol :
Hydrolytic stress : Incubate in PBS (pH 7.4, 37°C, 72 hrs). Major degradation pathway: N-debenzylation via SN1 (confirmed by LC-MS: [M+H]⁺ 148.1 for 4-isopropylcyclohexylamine) .
Oxidative stress : Treat with H₂O₂ (3%, 24 hrs). Detect sulfoxide derivatives via HRMS (Δm/z +16).
Photodegradation : Expose to UV-A (320–400 nm). UPLC-PDA identifies quinone-like byproducts (λmax 280 nm) .
Stability recommendation : Store at -20°C under argon to prevent amine oxidation.
Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?
In silico workflow :
Molecular dynamics (MD) simulations : Simulate binding to off-targets (e.g., hERG channels) to predict cardiotoxicity. The isopropyl group reduces hERG affinity (ΔG = -8.2 kcal/mol vs. -10.5 for 4-methyl) .
QSAR modeling : Correlate substituent Hammett constants (σ) with RTK inhibition. Meta-substituted electron-withdrawing groups improve potency (R² = 0.89) .
Free-energy perturbation (FEP) : Predict ΔΔG for cyclohexyl ring modifications. Fluorine at the 2-position boosts binding by 1.3 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
